molecular formula C10H7NO3 B1448759 Methyl 2-cyano-3-formylbenzoate CAS No. 2059971-59-2

Methyl 2-cyano-3-formylbenzoate

Cat. No. B1448759
CAS RN: 2059971-59-2
M. Wt: 189.17 g/mol
InChI Key: GMNWSSAQOJSJKH-UHFFFAOYSA-N
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Description

“Methyl 2-cyano-3-formylbenzoate” is a chemical compound with the molecular formula C10H7NO3 . It has a molecular weight of 189.17 .


Molecular Structure Analysis

The InChI code for “Methyl 2-cyano-3-formylbenzoate” is 1S/C10H7NO3/c1-14-10(13)8-4-2-3-7(6-12)9(8)5-11/h2-4,6H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-cyano-3-formylbenzoate” are not available, it’s worth noting that similar compounds like methyl 2-formylbenzoate have been used in Ugi-type multicomponent reactions .


Physical And Chemical Properties Analysis

“Methyl 2-cyano-3-formylbenzoate” is a powder that is stored at room temperature . It has a predicted boiling point of 374.1±37.0 °C and a predicted density of 1.26±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Phthalides

Phthalides are a class of organic compounds that are important in the synthesis of various biologically active natural products. Methyl 2-cyano-3-formylbenzoate serves as a precursor in the synthesis of 3-substituted phthalides . These compounds have been used in the total synthesis of natural products due to their significant biological activities .

Development of Bioactive Molecules

This compound is known for its role as a bioactive precursor in organic synthesis. It has been utilized in the creation of compounds with a variety of pharmacological activities, including antifungal and antihypertensive properties .

Organic Synthesis

In the realm of organic chemistry, Methyl 2-cyano-3-formylbenzoate is a valuable starting material. It has been employed in the synthesis of complex molecules such as biisoquinoline tetradentate ligands , spiro , and fused heterocycles .

Catalytic Asymmetric Synthesis

The compound has been used in catalytic asymmetric synthesis processes. For example, it can undergo catalytic asymmetric 1,2-addition to form chiral 3-substituted phthalides, which are important in the development of chiral drugs .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-cyano-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c1-14-10(13)8-4-2-3-7(6-12)9(8)5-11/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNWSSAQOJSJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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